molecular formula C21H19F2NO3 B11432364 4-Methylbenzyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

4-Methylbenzyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11432364
M. Wt: 371.4 g/mol
InChI Key: SKJDHDGZTOFJQX-UHFFFAOYSA-N
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Description

4-Methylbenzyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a difluorophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically using an alcohol and a carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the tetrahydropyridine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzyl 4-phenyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Lacks the difluorophenyl group, which may result in different reactivity and biological activity.

    4-Methylbenzyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Contains a dichlorophenyl group instead of a difluorophenyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the difluorophenyl group in 4-Methylbenzyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate imparts unique chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19F2NO3

Molecular Weight

371.4 g/mol

IUPAC Name

(4-methylphenyl)methyl 4-(2,3-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C21H19F2NO3/c1-12-6-8-14(9-7-12)11-27-21(26)19-13(2)24-18(25)10-16(19)15-4-3-5-17(22)20(15)23/h3-9,16H,10-11H2,1-2H3,(H,24,25)

InChI Key

SKJDHDGZTOFJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=C(NC(=O)CC2C3=C(C(=CC=C3)F)F)C

Origin of Product

United States

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